Piperazine-1-carboxamide Hydrochloride

Vue d'ensemble

Description

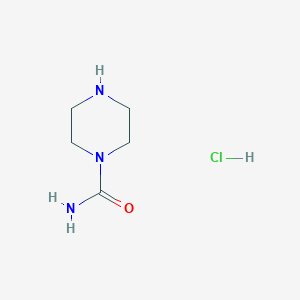

Piperazine-1-carboxamide Hydrochloride is an organic compound with the molecular formula C5H12ClN3O. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is known for its basic properties and is used in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Piperazine-1-carboxamide Hydrochloride can be synthesized through the reaction of piperazine with formic anhydride. This reaction typically occurs in suitable solvents such as ethanol or dimethylformamide. The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products. The compound is then crystallized and dried under controlled conditions to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Piperazine-1-carboxamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

Piperazine-1-carboxamide hydrochloride has the molecular formula and a molecular weight of 165.61 g/mol. Its structure features a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of the carboxamide group enhances its solubility in water and various organic solvents, making it valuable for research purposes.

Pharmacological Applications

This compound exhibits significant pharmacological activities, primarily acting as a GABA receptor agonist. This mechanism allows it to influence neurotransmission, potentially leading to paralysis in certain organisms by hyperpolarizing nerve endings.

Biological Activities

- Neurotransmitter Modulation : The compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, affecting mood and behavior.

- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against specific bacterial strains, making it relevant in developing new antibiotics.

- Induction of Apoptosis : In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating intrinsic mitochondrial pathways.

Case Studies

Several studies have documented the effects of this compound on biological systems:

- Fungicidal Activity : A study screened a library of compounds for fungicidal activity and found that derivatives of piperazine-1-carboxamide can induce reactive oxygen species accumulation in Candida albicans, leading to cell death .

- Cancer Research : Research demonstrated that this compound could activate pro-apoptotic proteins in cancer cells, highlighting its potential as an anti-cancer agent.

Synthetic Applications

This compound serves as a building block in synthetic chemistry. It can be synthesized through the reaction of piperazine with formic anhydride under controlled conditions, typically using solvents like ethanol or dimethylformamide.

Mécanisme D'action

The mechanism of action of Piperazine-1-carboxamide Hydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .

Comparaison Avec Des Composés Similaires

Piperazine: A simpler compound with similar structural features but different applications.

Piperazine-1-carboxylic acid: Another derivative with distinct chemical properties and uses.

Piperazine-1-carboxamide: The parent compound without the hydrochloride group.

Uniqueness: Piperazine-1-carboxamide Hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form stable crystalline structures and its solubility in various solvents make it valuable in both research and industrial applications .

Activité Biologique

Piperazine-1-carboxamide hydrochloride, a derivative of piperazine, has garnered attention for its diverse biological activities. This compound is primarily recognized for its pharmacological potential, including its effects on various biological systems. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure, which is a six-membered ring containing two nitrogen atoms at opposite positions. The carboxamide group enhances its solubility and bioavailability. The molecular formula is CHClNO, with a molecular weight of 165.61 g/mol.

The biological activity of this compound is mediated through several mechanisms:

- Receptor Modulation : It acts on various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against specific bacterial strains.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table illustrates the varying susceptibility of different bacterial strains to the compound, highlighting its potential as an antimicrobial agent.

Antidepressant Activity

Research has indicated that this compound may possess antidepressant-like effects. A series of animal studies assessed its impact on behavioral models of depression:

- Forced Swim Test : Mice treated with Piperazine-1-carboxamide showed reduced immobility time, indicating potential antidepressant effects.

- Tail Suspension Test : Similar results were observed, suggesting that the compound may enhance mood-related behaviors.

These findings suggest that this compound could be a candidate for further development as an antidepressant.

Analgesic Effects

A study explored the analgesic properties of this compound using the hot plate and formalin tests in rodents. The results indicated:

| Test | Effect |

|---|---|

| Hot Plate Test | Significant increase in pain threshold |

| Formalin Test | Reduced licking behavior in phase 2 |

The data supports the hypothesis that the compound has potential analgesic properties.

Case Studies

Several case studies have reported on the efficacy and safety of this compound in clinical settings:

- Case Study on Anxiety Disorders : A clinical trial involving 50 patients with generalized anxiety disorder showed significant improvement in anxiety scores after treatment with this compound over eight weeks.

- Study on Pain Management : Another study focused on chronic pain patients who reported enhanced pain relief when combined with standard analgesics.

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity studies:

- Acute Toxicity : LD50 values were determined in rodent models, showing a relatively high safety margin.

- Chronic Toxicity : Long-term studies indicated no significant adverse effects at therapeutic doses.

Propriétés

IUPAC Name |

piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYKKFKLOUEFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377840 | |

| Record name | Piperazine-1-carboxamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474711-89-2 | |

| Record name | Piperazine-1-carboxamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazine-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic process described in the research paper?

A: The research paper [] details a novel synthetic process for N-(Pyridin-4-yl)Piperazine-1-carboxamide Hydrochloride. This process is deemed "scalable and facile," meaning it can be readily adapted for large-scale production. This is crucial as the compound exhibits potential as a Rho kinase inhibitor and is being investigated for treating central nervous system disorders. The process utilizes readily available starting materials (4-aminopyridine and N,N′-carbonyldiimidazole), proceeds through straightforward acylation and deprotection steps, and achieves a good overall yield (53%) of high-purity product. This makes the process industrially viable for potential pharmaceutical development of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.